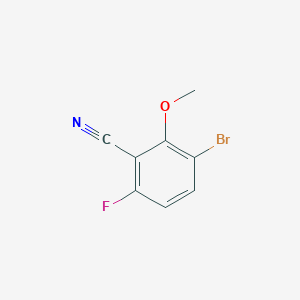

3-Bromo-6-fluoro-2-methoxybenzonitrile

描述

Contextualization of Halogenated Benzonitriles in Contemporary Chemical Science

Halogenated benzonitriles are a class of organic compounds that serve as fundamental building blocks in chemical synthesis. The nitrile group is a versatile functional group that can be converted into various other moieties such as amines, amides, and carboxylic acids. The presence of halogen atoms adds another layer of reactivity, enabling a wide range of cross-coupling reactions and nucleophilic substitutions. These compounds are pivotal intermediates in the creation of pharmaceuticals, agrochemicals like fungicides, and advanced materials. google.com The specific type and position of the halogen on the aromatic ring can significantly influence the molecule's reactivity and the properties of the resulting products. The study of interactions, such as cyano-halogen interactions, also plays a role in understanding the crystal structures of these molecules. acs.org

Strategic Importance of Poly-Functionalized Aromatic Systems in Advanced Organic Synthesis

Poly-functionalized aromatic systems are molecules that possess multiple distinct reactive sites. This characteristic is of high strategic importance in multi-step organic synthesis. The ability to selectively react one functional group while leaving others intact allows for the controlled and precise construction of complex molecular architectures. This regioselectivity is crucial for minimizing by-products and increasing the efficiency of synthetic routes. Aromatic compounds with varied functional groups are foundational to the development of new synthetic methodologies and are used to create novel polycyclic aromatic compounds, which have unique optical and electronic properties applicable in materials science. acs.orgnih.gov The development of new synthetic methods for creating these functionalized systems is an active area of research, aiming to provide access to structurally diverse molecules for applications in organic electronics and medicinal chemistry. nih.govmanchester.ac.uk

Overview of Academic Research Trajectories for 3-Bromo-6-fluoro-2-methoxybenzonitrile

Academic research involving this compound primarily positions it as a specialized building block. Its commercial availability from various chemical suppliers indicates its use as a starting material or intermediate in synthetic chemistry projects. sigmaaldrich.comambeed.combldpharm.com The distinct electronic nature and positioning of the four different substituents—bromo, fluoro, methoxy (B1213986), and nitrile—allow for a range of selective chemical transformations. Research trajectories likely involve using this compound in:

Cross-coupling reactions: The bromo group is a prime site for Suzuki, Heck, or Sonogashira coupling reactions to introduce new carbon-carbon bonds.

Nucleophilic aromatic substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile group, can be a target for displacement by various nucleophiles.

Modification of the nitrile group: The cyano group can be hydrolyzed, reduced, or used in cycloadditions to create different nitrogen-containing heterocycles.

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, providing another point for functionalization.

These potential reactions make the compound a versatile starting point for synthesizing more complex, highly substituted aromatic structures for further investigation.

Interdisciplinary Relevance of this compound in Materials and Synthetic Chemistry Research

The true value of this compound lies in its interdisciplinary potential. In synthetic chemistry , it serves as a complex scaffold for demonstrating new reaction methodologies or for the total synthesis of intricate target molecules. The unique substitution pattern provides a challenging yet versatile substrate for exploring reaction selectivity.

In materials science , this compound is a precursor for creating novel organic materials. Polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems, which can be synthesized from functionalized aromatic precursors, are integral to electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org The incorporation of fluorine and other heteroatoms can fine-tune the electronic and physical properties of these materials. Therefore, this compound is a valuable starting material for developing new functional materials with tailored properties.

Compound Properties

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1426073-18-8 |

| Molecular Formula | C8H5BrFNO |

| Molecular Weight | 230.04 g/mol |

| Physical Form | Solid |

| IUPAC Name | This compound |

| InChI Key | OZUSRRAXOTZOSM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1C#N)F)Br |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSRRAXOTZOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426073-18-8 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis and Key Disconnection Strategies for 3-Bromo-6-fluoro-2-methoxybenzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several key disconnection strategies can be envisioned, primarily revolving around the sequential introduction of the bromo, fluoro, methoxy (B1213986), and nitrile functionalities onto the benzene (B151609) ring.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Nitrile Group: The nitrile group can be introduced late in the synthesis via a Sandmeyer reaction from a corresponding aniline (B41778) derivative (diazonium salt) or by nucleophilic substitution on an aryl halide. researchgate.net This leads to 2-bromo-5-fluoro-1-methoxybenzene-3-amine as a key intermediate.

Disconnection of the Bromo and Fluoro Groups: The bromine and fluorine atoms are typically introduced through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (methoxy and nitrile/amino groups) are crucial for achieving the desired regiochemistry. For instance, bromination of a 2-fluoro-6-methoxybenzonitrile (B1332107) precursor could be a viable step.

Disconnection of the Methoxy Group: The methoxy group can be introduced by Williamson ether synthesis from a corresponding phenol (B47542).

A simplified retrosynthetic tree might look as follows:

This analysis highlights the importance of selecting appropriate starting materials and controlling the regioselectivity of each synthetic step.

Development of Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis approaches can be developed. These can be broadly categorized into linear and convergent sequences.

Linear synthesis involves the sequential modification of a starting material. A hypothetical linear synthesis of this compound could start from a readily available precursor like 2-methoxybenzonitrile. However, controlling the regioselectivity of subsequent halogenation steps would be a significant challenge.

A more plausible linear sequence might start with a precursor where the relative positions of some substituents are already established. For example, starting with 2-fluoro-6-hydroxybenzonitrile, one could perform a sequence of bromination and methylation.

Hypothetical Linear Synthesis:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Fluoro-6-hydroxybenzonitrile | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 3-Bromo-2-fluoro-6-hydroxybenzonitrile |

| 2 | 3-Bromo-2-fluoro-6-hydroxybenzonitrile | Methyl iodide (CH₃I), K₂CO₃, Acetone | This compound |

This approach relies on the directing effects of the hydroxyl and fluoro groups to achieve the desired bromination at the 3-position.

For this compound, a convergent approach is less obvious due to the simple, single aromatic ring structure. However, one could envision a strategy where a pre-functionalized benzene ring is coupled with another component. For instance, a Suzuki or other cross-coupling reaction could be employed, although this is more common for more complex structures.

Modern organic synthesis heavily relies on catalytic systems to achieve high regioselectivity and efficiency. For the synthesis of this compound, several catalytic approaches could be explored:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, which could be employed to introduce the nitrile or methoxy groups. For example, a cyanation reaction of an aryl bromide precursor could be catalyzed by a palladium complex.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to activate a specific ortho position for metalation, followed by quenching with an electrophile. A methoxy group can act as a directing group, potentially allowing for the regioselective introduction of the bromine atom.

Catalytic Fluorination and Bromination: The use of modern catalytic systems for electrophilic halogenation can provide greater control over regioselectivity compared to traditional methods. mdpi.com

Potential Catalytic Reactions:

| Reaction Type | Catalyst | Reactants | Product |

| Cyanation | Pd(OAc)₂, dppf | 1,3-Dibromo-2-fluoro-4-methoxybenzene | This compound |

| Bromination | FeBr₃ | 2-Fluoro-6-methoxybenzonitrile | Mixture of brominated isomers |

The development of highly regioselective catalytic systems remains a key area of research for the synthesis of such polysubstituted aromatics.

Stereo- and Regioselective Control in the Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the principles of stereoselective synthesis become important when considering the synthesis of its derivatives, which may possess chiral centers.

Regioselective control is paramount throughout the synthesis. The directing effects of the substituents on the benzene ring must be carefully considered at each step. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, and the nitrile group is a meta-director. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions.

For instance, in the bromination of 2-fluoro-6-methoxybenzonitrile, the position of bromination will be influenced by the combined directing effects of the fluoro and methoxy groups.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing its environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, the use of ionic liquids or supercritical fluids as reaction media is a growing area of interest. rsc.orgebin.pub

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. rsc.org

A greener synthetic approach might involve the use of a one-pot reaction where multiple steps are carried out in the same reactor without isolating intermediates, thus reducing solvent waste and energy consumption. The development of biocatalytic methods, although challenging for such a molecule, could also offer a highly sustainable synthetic route in the future.

Solvent-Free or Environmentally Benign Reaction Conditions

The synthesis of substituted benzonitriles often involves multiple steps, including halogenation and cyanation, which traditionally employ hazardous reagents and large volumes of volatile organic solvents. The adoption of solvent-free techniques or the use of environmentally benign solvents like water can significantly reduce the environmental impact of such processes.

One plausible and greener approach to synthesizing this compound could commence from a readily available precursor, such as 2-fluoro-6-methoxyaniline. This aniline derivative could undergo a Sandmeyer reaction to introduce the nitrile group. The Sandmeyer reaction is a versatile method for converting aryl amines into various functional groups, including nitriles, via a diazonium salt intermediate. lscollege.ac.inscienceinfo.combyjus.comwikipedia.org Modern variations of this reaction aim to minimize waste and improve safety.

Following the formation of 2-fluoro-6-methoxybenzonitrile, the next crucial step is the regioselective introduction of a bromine atom at the 3-position. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. acsgcipr.org Greener alternatives for electrophilic aromatic bromination include the use of N-bromosuccinimide (NBS) or generating bromine in situ from less hazardous sources. wku.edudigitellinc.comacs.org Solvent-free bromination reactions, promoted by mechanical milling or microwave irradiation, have been shown to be highly efficient for various aromatic compounds, offering high yields in short reaction times without the need for bulk solvents. rsc.orgacgpubs.org

For instance, the bromination of activated aromatic systems can be achieved with high regioselectivity using NBS in more environmentally friendly solvents like acetonitrile or even under solvent-free conditions. wku.edu The table below summarizes examples of greener bromination conditions for aromatic compounds, which could be adapted for the synthesis of the target molecule.

| Substrate Example | Brominating Agent | Solvent/Conditions | Yield (%) | Reference |

| Acetanilide | NaBr / NaClO (bleach) | Acetic acid / Ethanol | High | acs.org |

| Phenols | Sodium bromide / Oxone | Solvent-free (milling) | Good to Excellent | rsc.org |

| Imidazole | Quaternary ammonium (B1175870) tribromides | Solvent-free (thermal/microwave) | Good to Excellent | acgpubs.org |

Similarly, the fluorination step, if necessary in a different synthetic pathway, could be achieved using modern, less hazardous fluorinating agents under solvent-free conditions, which have been shown to be more selective in some cases. researchgate.net

The final nitrile formation, if not performed earlier via a Sandmeyer reaction, can also be achieved through greener routes. For example, the conversion of an aldehyde to a nitrile can be performed under solvent-free microwave irradiation conditions. acs.org Another approach involves the use of ionic liquids, which can act as both catalyst and solvent, and are often recyclable, in the synthesis of benzonitriles from benzaldehydes. researchgate.netgoogle.com

Renewable Feedstocks and Catalysis in Nitrile Synthesis

The long-term goal of sustainable chemistry is to replace petroleum-based feedstocks with renewable alternatives. The synthesis of aromatic compounds, including benzonitriles, from biomass is an active area of research. acs.orgrsc.orgresearchgate.netrsc.orgyoutube.com

Currently, aromatic chemicals are primarily derived from fossil fuels. However, significant progress has been made in the catalytic conversion of biomass, such as lignocellulose, into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These furanic compounds can be further converted into aromatic compounds through various catalytic processes, including Diels-Alder reactions followed by dehydration. rsc.org The production of BTX (benzene, toluene, and xylenes) from biomass is a key step towards a bio-based chemical industry. acs.org

The synthesis of a specifically substituted molecule like this compound from biomass-derived feedstocks presents considerable challenges. It would require a multi-step process involving the formation of the benzene ring with the desired substitution pattern. One potential strategy could involve the initial production of a simpler aromatic compound like phenol or anisole (B1667542) from biomass, followed by a series of regioselective functionalization steps (fluorination, bromination, and introduction of the nitrile and methoxy groups).

Biocatalysis offers a promising avenue for the selective functionalization of aromatic rings under mild and environmentally friendly conditions. nih.govnih.gov For instance, halogenase enzymes can perform regioselective halogenation of aromatic compounds using non-toxic halide salts in aqueous media. acs.orgthieme-connect.de While the direct biocatalytic synthesis of this compound has not been reported, the development of engineered enzymes could one day enable such a transformation. The table below illustrates the potential of biocatalysis for specific reactions relevant to the synthesis of functionalized aromatics.

| Reaction Type | Biocatalyst | Substrate Example | Product | Reference |

| Aromatic Hydroxylation | P450 Monooxygenase | Anisole | Methoxy-phenols | nih.gov |

| Aromatic Bromination | Vanadium-dependent haloperoxidase (VHPO) | 2-Aminothiazole | Bromo-2-aminothiazole | acs.org |

The integration of chemocatalytic conversion of biomass to aromatic platforms with highly selective biocatalytic functionalization steps could provide a future sustainable route to complex molecules like this compound.

Mechanistic Organic Chemistry and Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromo-6-fluoro-2-methoxybenzonitrile

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is paramount, and it is enhanced by electron-withdrawing substituents positioned ortho or para to the leaving group, as they help delocalize the negative charge. libretexts.orglibretexts.org

In this compound, the potent electron-withdrawing nitrile group (-CN) is the primary activating group for SNAr reactions. Its position at C1 significantly influences the reactivity of the halogen substituents.

The regioselectivity of SNAr on this molecule is determined by the relative activation of the C-F and C-Br bonds.

Fluorine at C6: The fluorine atom is positioned para to the strongly activating nitrile group. This para-relationship allows for highly effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C6. The charge can be delocalized directly onto the electronegative atoms of the nitrile group. This strong activation makes the fluorine atom the most probable leaving group in an SNAr reaction.

Bromine at C3: The bromine atom is positioned meta to the nitrile group. In this configuration, the resonance-stabilizing effect of the nitrile group is not exerted at the site of attack, leading to a less stable Meisenheimer intermediate. libretexts.org Consequently, the C-Br bond is significantly less reactive towards SNAr compared to the C-F bond.

While fluorine is the most electronegative halogen, its strength as a leaving group in SNAr is context-dependent. In activated systems like this one, the C-F bond is highly polarized and the stability of the intermediate is the dominant factor, making fluorine an excellent leaving group. Therefore, nucleophilic attack will preferentially displace the fluoride (B91410) ion.

Table 1: Predicted Regioselectivity of SNAr Halogen Exchange

| Position | Halogen | Position Relative to -CN | Activation Level | Predicted Reactivity |

|---|---|---|---|---|

| C6 | Fluorine | Para | High | Preferred site of attack |

| C3 | Bromine | Meta | Low | Significantly less reactive |

The methoxy (B1213986) group (-OCH3) at C2 is generally a poor leaving group compared to halides. However, its displacement via SNAr is possible, particularly in highly activated aromatic systems or under forcing conditions. researchgate.net In this molecule, the methoxy group is ortho to both the activating nitrile group and the fluorine atom. This ortho position allows for stabilization of the Meisenheimer intermediate. Nevertheless, the displacement of a methoxide (B1231860) anion is less favorable than the displacement of a halide ion. Therefore, the methoxy group is expected to be inert under conditions that readily displace the fluorine atom at C6. Reaction at this site would likely require more drastic conditions, and would still compete with the more favorable substitution at C6.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The existing substituents on this compound create a highly complex reactivity landscape for EAS. The ring is generally deactivated due to the presence of three electron-withdrawing groups: nitrile (strong deactivator), bromine (moderate deactivator), and fluorine (moderate deactivator). The sole activating group is the methoxy substituent, which is a strong activator.

The directing effects of these groups on the two available positions (C4 and C5) are as follows:

Methoxy (-OCH3) at C2: Strongly activating, ortho, para-director. It strongly directs towards C4 (para).

Bromine (-Br) at C3: Deactivating, ortho, para-director. It directs towards C5 (para).

Fluorine (-F) at C6: Deactivating, ortho, para-director. It directs towards C5 (ortho).

Nitrile (-CN) at C1: Strongly deactivating, meta-director. It directs towards C3 and C5.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position for Substitution | Directing Influence from -OCH3 (C2) | Directing Influence from -Br (C3) | Directing Influence from -F (C6) | Directing Influence from -CN (C1) | Overall Predicted Reactivity |

|---|---|---|---|---|---|

| C4 | Activating (Para) | Deactivating (Meta) | Deactivating (Meta) | Deactivating (Ortho) | Most probable site |

| C5 | Deactivating (Meta) | Deactivating (Para) | Deactivating (Ortho) | Deactivating (Meta) | Highly disfavored |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For halogenated aromatic compounds, the reactivity of the carbon-halogen bond in the key oxidative addition step typically follows the order C-I > C-Br > C-Cl >> C-F. This predictable selectivity allows for precise chemical modifications.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org

Given the reactivity trend of aryl halides, the Suzuki-Miyaura reaction on this compound is expected to occur with high chemoselectivity at the C-Br bond. The C-F bond is substantially less reactive and would remain intact under standard Suzuki coupling conditions. This allows for the selective introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Base | Expected Product |

|---|---|---|

| This compound + Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Fluoro-3-phenyl-2-methoxybenzonitrile |

| This compound + (Thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-Fluoro-2-methoxy-3-(thiophen-2-yl)benzonitrile |

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Copper-free versions of the reaction have also been developed. nih.gov

Similar to the Suzuki coupling, the Sonogashira reaction is highly selective for the more reactive aryl halide. The coupling will proceed selectively at the C3 position, displacing the bromide and leaving the fluoride substituent untouched. This provides a direct route to synthesizing 3-alkynyl-6-fluoro-2-methoxybenzonitrile derivatives.

Table 4: Representative Sonogashira Coupling Reaction

| Reactants | Catalyst/Co-catalyst/Base | Expected Product |

|---|---|---|

| This compound + Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-Fluoro-2-methoxy-3-(phenylethynyl)benzonitrile |

| This compound + Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 6-Fluoro-2-methoxy-3-((trimethylsilyl)ethynyl)benzonitrile |

Heck Coupling with Alkenes

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, represents a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific examples of the Heck coupling involving this compound are not extensively detailed in publicly available literature, the general principles of this reaction are well-established and can be applied to this substrate. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active palladium catalyst.

A representative, albeit generalized, set of conditions for a Heck coupling reaction involving an aryl bromide is presented in the table below.

| Parameter | Typical Condition |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or other phosphine (B1218219) ligands |

| Base | Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) |

| Temperature | 80-140 °C |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines. While specific patent literature details the application of Buchwald-Hartwig amination to various aryl halides, explicit examples with this compound are not readily found in peer-reviewed journals. However, the general reactivity of aryl bromides in this transformation is well-documented.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often being the most effective.

The reaction can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. The table below outlines typical conditions for a Buchwald-Hartwig amination.

| Parameter | Typical Condition |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | A variety of phosphine ligands such as XPhos, SPhos, or BINAP |

| Base | Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene or dioxane |

| Temperature | 80-120 °C |

Direct Arylation and C-H Activation Strategies

Direct arylation through C-H activation is an increasingly important area of research, offering a more atom-economical approach to the formation of biaryl linkages by avoiding the pre-functionalization of one of the coupling partners. In the context of this compound, the bromine atom serves as a handle for traditional cross-coupling reactions. However, the potential for C-H activation at other positions on the aromatic ring, or on a coupling partner, presents an alternative synthetic strategy.

While specific examples of direct arylation or C-H activation involving this compound are not prevalent in the literature, the general strategies often employ palladium, rhodium, or ruthenium catalysts. These reactions typically require a directing group to achieve regioselectivity. The existing substituents on the benzonitrile (B105546) ring could potentially influence the site of C-H activation. Further research is needed to explore the viability and outcomes of such transformations with this specific substrate.

Transformations of the Nitrile Functional Group in this compound

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other useful moieties.

Hydrolysis, Amidation, and Esterification Pathways

Amidation of the nitrile can be achieved through various methods, including partial hydrolysis or by reaction with hydrogen peroxide in the presence of a base. Esterification can subsequently be carried out from the corresponding carboxylic acid.

Reduction to Amines and Imines

The reduction of the nitrile group to a primary amine is a valuable transformation for the synthesis of benzylamine (B48309) derivatives. Patent literature describes the reduction of similar fluorinated bromobenzonitriles to the corresponding benzylamines using reducing agents such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or catalytic hydrogenation with Raney Nickel. These methods are generally applicable to a wide range of benzonitriles.

The reduction can also be controlled to yield an imine under specific conditions, although this is a less common transformation.

Cycloaddition Reactions (e.g., to Triazoles, Tetrazoles)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A particularly important reaction is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is often promoted by a Lewis acid, such as zinc chloride or aluminum chloride, or by using organotin azides. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid and is a common feature in many pharmaceutical compounds. While specific examples with this compound are not documented in detail, the general methodology is widely used for the synthesis of 5-substituted-1H-tetrazoles from various nitriles.

Radical Reactions and Single-Electron Transfer Mechanisms in this compound Chemistry

The study of radical reactions and single-electron transfer (SET) mechanisms is a significant area of organic chemistry. SET processes, which involve the transfer of a single electron from a donor to an acceptor, can initiate radical-based reaction cascades. nih.gov In the context of substituted benzonitriles, the electronic nature of the substituents—bromo, fluoro, and methoxy groups—would play a crucial role in dictating the compound's propensity to engage in such reactions.

Although no specific studies on this compound have been found, research on related aromatic systems suggests that the presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, nitrile) groups, along with a cleavable carbon-bromine bond, could make it a candidate for various radical transformations. For instance, under appropriate conditions (e.g., using radical initiators or photolysis), homolytic cleavage of the C-Br bond could generate an aryl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions.

Furthermore, the molecule could potentially act as either an electron donor or acceptor in SET processes, depending on the reaction partner. The viability of such pathways would be influenced by the compound's redox potential. Theoretical calculations, such as Density Functional Theory (DFT), could provide insights into the molecular orbital energies (HOMO and LUMO) and electron distribution, which are key parameters in predicting SET behavior. mdpi.com However, such specific computational studies for this compound are not currently available.

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of organic molecules is intrinsically linked to their electronic structure. The absorption of light can excite a molecule to a higher electronic state, leading to photochemical reactions. Similarly, the application of an electric potential can induce oxidation or reduction, leading to electrochemical transformations.

Photochemical Reactivity: The ultraviolet-visible (UV-Vis) absorption spectrum of this compound would determine the wavelengths of light it can absorb to initiate photochemical processes. Generally, aromatic nitriles and halides can undergo photochemical reactions such as photosubstitution or photocleavage of the carbon-halogen bond. For this compound, irradiation with UV light could potentially lead to the cleavage of the C-Br bond, forming an aryl radical and a bromine radical, which could then undergo further reactions. The presence of the methoxy and fluoro groups would influence the energy and lifetime of the excited states, thereby affecting the efficiency and pathway of any photochemical transformation.

Electrochemical Reactivity: The electrochemical properties of this compound could be investigated using techniques like cyclic voltammetry. These studies would reveal the oxidation and reduction potentials of the compound. The nitrile and bromo substituents are reducible, while the methoxy-substituted aromatic ring is generally susceptible to oxidation.

Electrochemical reduction would likely target the C-Br bond or the nitrile group. The reductive cleavage of the carbon-bromine bond is a common electrochemical process for aryl bromides, which would generate an aryl anion or radical. Electrochemical oxidation would likely involve the aromatic ring, with the potential being influenced by the combined electronic effects of all substituents.

Detailed experimental data from photochemical and electrochemical studies are necessary to fully characterize these transformation pathways for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Multi-Nuclear NMR Spectroscopy for Precise Chemical Shift and Coupling Constant Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of 3-Bromo-6-fluoro-2-methoxybenzonitrile. While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on the substituent effects on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns (J-coupling) would be influenced by the surrounding bromine, fluorine, methoxy, and nitrile groups. The methoxy group would present as a singlet, typically in the range of 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals, corresponding to the six carbons of the benzene ring, the nitrile carbon, and the methoxy carbon. The chemical shifts would be heavily influenced by the electronegativity of the attached substituents. For instance, the carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

Multi-Nuclear NMR (¹⁹F, ¹⁵N):

¹⁹F NMR: This would show a singlet for the single fluorine atom, with its chemical shift providing information about its electronic environment.

¹⁵N NMR: The nitrogen of the nitrile group could be observed, though it often requires specialized techniques due to its low natural abundance and sensitivity.

Analysis of related substituted benzonitriles in scientific literature confirms that the precise chemical shifts and coupling constants are foundational for confirming the substitution pattern on the aromatic ring. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet (s) |

| Ar-H | ~7.0 - 7.3 | Doublet of doublets (dd) | |

| Ar-H | ~7.4 - 7.7 | Doublet of doublets (dd) | |

| ¹³C | -OCH₃ | ~56 | Quartet (q) |

| -C≡N | ~115 | Singlet (s) | |

| C-CN | ~105 | Singlet (s) | |

| C-OCH₃ | ~150 (d, JC-F) | Singlet (s) | |

| C-Br | ~110 | Singlet (s) | |

| C-F | ~160 (d, ¹JC-F) | Singlet (s) | |

| Ar-C | ~115-135 | Singlet (s) | |

| Ar-C | ~115-135 | Singlet (s) |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. biointerfaceresearch.com For this compound, these spectra would exhibit characteristic absorption or scattering bands.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show prominent peaks corresponding to:

C≡N stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the other ring substituents. frontiersin.org

C-O stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-F stretch: A strong absorption in the 1200-1000 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretches: Signals for the aromatic C-H bonds (above 3000 cm⁻¹) and the methoxy C-H bonds (just below 3000 cm⁻¹).

C-Br stretch: A weaker band in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR. The nitrile (C≡N) stretch is also strongly Raman active. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the FT-IR spectrum. Computational studies on similar substituted benzonitriles have been used to assign vibrational modes with high accuracy. researchgate.netnih.gov

Table 2: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Weak |

| C-F Stretch | 1200 - 1000 | Strong | Weak |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Medium |

| C-Br Stretch | 600 - 500 | Medium to Weak | Strong |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. The monoisotopic mass of the molecule (C₈H₅BrFNO) is calculated to be 228.95386 Da. uni.lu HRMS can measure this mass with high precision, confirming the molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This doublet is a definitive indicator of a monobrominated compound.

Predicted mass spectrometry data for the [M+H]⁺ adduct of the isomeric compound 3-bromo-2-fluoro-6-methoxybenzonitrile (B1377039) shows an m/z of 229.96114. uni.lu Fragmentation pathways under electron ionization (EI) would likely involve the loss of small, stable fragments such as:

Loss of a bromine radical (•Br)

Loss of a methyl radical (•CH₃) from the methoxy group

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group

Elimination of HCN from the nitrile group

Table 3: Predicted Mass Spectrometry Data for C₈H₅BrFNO Adducts uni.lu (Data corresponds to the isomer 3-bromo-2-fluoro-6-methoxybenzonitrile)

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 229.96114 | 132.7 |

| [M+Na]⁺ | 251.94308 | 148.0 |

| [M-H]⁻ | 227.94658 | 136.9 |

| [M]⁺ | 228.95331 | 145.4 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interaction Mapping

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would definitively confirm the substitution pattern on the benzene ring and reveal the molecule's conformation, particularly the orientation of the methoxy group relative to the ring.

Furthermore, X-ray crystallography maps the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the nitrile and C-F bonds), and van der Waals forces that govern the solid-state architecture.

While no crystal structure for this compound is currently in the public domain, studies on analogous compounds like 3-bromo-2-hydroxybenzonitrile (B84773) have provided detailed insights into such interactions. mit.edunih.govresearchgate.net In that structure, intermolecular O—H···N and O—H···Br hydrogen bonds, along with π-stacking interactions, dictate the crystal packing. mit.edunih.gov A similar analysis for the target compound would likely reveal interactions involving the fluorine, bromine, and nitrile functionalities.

Table 4: Representative Crystallographic Data from an Analogous Compound (3-bromo-2-hydroxybenzonitrile) mit.edunih.gov

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0171 (7) |

| b (Å) | 3.8488 (2) |

| c (Å) | 13.5989 (7) |

| β (°) | 96.062 (1) |

| Volume (ų) | 677.50 (6) |

| Key Interactions | O-H···N/Br Hydrogen Bonding, π-stacking |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition (If Chiral Derivatives are Studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit a signal in CD or ORD spectroscopy.

However, these techniques would become highly relevant if this compound were used as a precursor to synthesize chiral derivatives. For instance, if a chiral moiety were introduced through a substitution reaction, chiroptical spectroscopy would be essential for:

Confirming the successful synthesis of a chiral product.

Determining the enantiomeric excess (ee) or purity of a sample.

Studying chiral recognition phenomena, where the derivative might interact selectively with other chiral molecules.

In studies of other chiral compounds, CD spectroscopy has been instrumental in confirming the stereochemistry and investigating interactions with biological targets like DNA. mdpi.com Should chiral derivatives of this compound be developed, these analytical methods would be indispensable for their characterization.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Bromo-6-fluoro-2-methoxybenzonitrile, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry (ground state) by minimizing the energy of the system. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory is used to analyze the electronic properties of the molecule. This includes examining the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, which collectively determine the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO is likely distributed over the nitrile group and the carbon atoms of the ring, which are electron-deficient. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 to 6.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, which are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the most negative potential (red) is expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to their high electronegativity. mdpi.com The fluorine and bromine atoms will also contribute to negative potential regions. Positive potential (blue) is anticipated around the hydrogen atoms of the methyl group. wolfram.com This mapping provides a qualitative prediction of how the molecule will interact with other charged or polar species. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrile Group (Nitrogen atom) | Strongly Negative (Red) | Site for electrophilic attack and coordination to metal ions. |

| Methoxy Group (Oxygen atom) | Negative (Red/Orange) | Potential site for hydrogen bonding and electrophilic attack. |

| Fluorine and Bromine Atoms | Negative (Yellow/Orange) | Contribute to the overall electronegativity of the ring. |

| Hydrogen Atoms (of Methyl Group) | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Aromatic Ring (Carbon atoms) | Variable (Green/Yellow) | Overall electron density influenced by substituents. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. ijnc.ir The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π(C-C) ring | 15 - 25 | Resonance stabilization from methoxy group. |

| LP(N) | σ(C-C) | 5 - 10 | Hyperconjugative interaction involving the nitrile group. |

| π(C-C) ring | π(C-N) | 10 - 20 | Delocalization from the ring into the nitrile group. |

| LP(F) | π(C-C) ring | 2 - 5 | Weak resonance effect from fluorine. |

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic interactions and chemical bonds. wikipedia.orgwiley-vch.de This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two bonded atoms. The properties at these BCPs, including the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the bond.

Covalent bonds typically show high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions (e.g., ionic bonds, van der Waals forces, hydrogen bonds) have low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density.

Non-Covalent Interaction (NCI) analysis is another tool used to visualize and characterize weak interactions within and between molecules. researchgate.net For this compound, QTAIM and NCI can be used to analyze the covalent bonds (C-C, C-H, C-O, C-N, C-F, C-Br) and to investigate potential weak intramolecular interactions, such as those between the ortho substituents. researcher.liferesearchgate.net

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

|---|---|---|---|

| C-C (aromatic) | ~0.25 - 0.30 | Negative | Covalent |

| C≡N | ~0.40 - 0.45 | Negative | Polar Covalent |

| C-F | ~0.20 - 0.25 | Positive | Polar Covalent |

| C-Br | ~0.15 - 0.20 | Positive | Polar Covalent |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

While DFT methods are widely used due to their balance of accuracy and computational cost, ab initio methods provide a pathway to higher accuracy. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.net

HF theory is a fundamental ab initio method but often serves as a starting point, as it does not fully account for electron correlation. researchgate.net More advanced methods like MP2 and CCSD(T) incorporate electron correlation to provide more accurate predictions of energies, geometries, and other molecular properties. However, these higher-level calculations are significantly more computationally demanding and are typically reserved for smaller systems or for benchmarking results from less expensive methods like DFT. For a molecule like this compound, these methods could be used to obtain highly accurate values for properties such as the dipole moment, polarizability, and conformational energy differences.

Reaction Pathway Modeling and Transition State Theory for Transformations of this compound

Understanding the chemical transformations of this compound requires modeling its reaction pathways. Computational methods can be used to map the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory (TST) is a framework used to calculate the rate of a chemical reaction based on the properties of the transition state. wikipedia.org By locating the transition state structure on the PES and calculating its energy relative to the reactants, the activation energy (Ea) for the reaction can be determined. This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms. For this compound, this approach could be applied to study various potential reactions, such as nucleophilic aromatic substitution of the bromine or fluorine atoms, or reactions involving the transformation of the nitrile group. Such studies would provide valuable insights into the compound's chemical behavior and potential for use in synthesis.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide valuable insights into its flexibility, preferred three-dimensional structures (conformational sampling), and how these are influenced by different solvents. This information is crucial for understanding its behavior in various chemical environments and its potential interactions with other molecules.

However, a thorough search of the scientific literature did not yield any studies that have performed and published molecular dynamics simulations specifically for this compound. Therefore, no data on its conformational preferences or the impact of solvent effects from such simulations can be presented.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Structure-Reactivity Correlations (for non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a compound with its activity or properties. For this compound, QSAR/QSPR studies could be employed to predict its reactivity and other non-biological properties based on its molecular descriptors. These models are instrumental in screening and designing new molecules with desired characteristics.

As with molecular dynamics simulations, the scientific literature does not appear to contain any specific QSAR or QSPR studies focused on this compound. The absence of such research means that no data tables or detailed findings regarding its structure-reactivity correlations can be provided.

While general principles of computational chemistry and the methodologies for conducting MD simulations and QSAR/QSPR studies are well-established, their application to this specific compound has not been documented in the accessible scientific domain. Future research may yet explore the computational properties of this compound, which would then allow for a detailed analysis as requested.

Research Applications and Functionalization Strategies

3-Bromo-6-fluoro-2-methoxybenzonitrile as a Versatile Building Block in Complex Chemical Synthesis

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. bldpharm.com Its utility stems from the unique arrangement of four distinct functional groups—bromo, fluoro, methoxy (B1213986), and nitrile—on the benzene (B151609) ring. This substitution pattern provides a platform for a variety of selective chemical transformations. The bromine atom is a key reactive site, particularly for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine and nitrile groups, along with the electron-donating methoxy group, modulate the reactivity of the aromatic ring and offer additional sites for modification. vulcanchem.com

The structure of this compound makes it an ideal precursor for a wide range of advanced organic intermediates. The bromine atom can be readily displaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to building molecular complexity.

Cross-Coupling Reactions: The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups.

Functional Group Interconversion: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, further expanding the synthetic possibilities. vulcanchem.com

The strategic combination of these reactive sites allows chemists to use this compound as a foundational element in multi-step syntheses, leading to complex target molecules that are often explored in medicinal chemistry and materials science.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Bromo | Suzuki Coupling | Bi-aryl compounds |

| Bromo | Sonogashira Coupling | Aryl-alkyne derivatives |

| Bromo | Buchwald-Hartwig Amination | Aryl amines |

| Nitrile | Reduction (e.g., with LiAlH₄) | Benzylamines |

| Nitrile | Hydrolysis (acid or base) | Benzoic acids |

In the field of catalysis, the development of new ligand scaffolds is crucial for advancing reaction efficiency and selectivity. This compound serves as a valuable starting material for designing novel ligands. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as potential coordination sites for metal centers. Furthermore, the electronic properties of the ligand can be systematically tuned by leveraging the bromo and fluoro substituents. By replacing the bromine atom via cross-coupling reactions, chemists can introduce various sterically and electronically diverse groups, thereby fine-tuning the properties of the resulting metal-ligand complex for specific catalytic applications.

This compound is recognized as a potential monomer or co-monomer for the synthesis of specialty fluorinated polymers. bldpharm.comnbinno.com The presence of the bromine atom allows for its incorporation into polymer chains via polycondensation or coupling polymerization reactions. The inclusion of the fluoro, methoxy, and nitrile functionalities can impart desirable characteristics to the final polymer, such as high thermal stability, chemical resistance, and specific dielectric properties. nbinno.comacademie-sciences.fr When used as a co-monomer, it can be integrated with other monomers to create advanced materials with precisely tailored properties for applications in high-performance plastics and electronics. academie-sciences.fr

Applications in Materials Science Research

The unique electronic profile of this compound, arising from its combination of electron-donating and electron-withdrawing groups, makes it an attractive scaffold for materials science research. bldpharm.com Derivatives of this compound are explored for their potential in creating novel organic materials with specific optical and electronic properties.

The core structure of this compound is a building block for organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com Through synthetic modification, typically by extending the π-conjugated system via reactions at the bromine position, molecules with tailored photophysical properties can be created. The electron-withdrawing nature of the fluorine and nitrile groups can help lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbitals is critical for optimizing charge injection, transport, and recombination in optoelectronic devices like OLEDs, Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), ultimately enhancing their efficiency and operational stability.

Table 2: Role of Functional Groups in Optoelectronic Materials

| Functional Group | Property Influence | Impact on Device Performance |

| Fluoro (F) | Lowers HOMO/LUMO energy levels, enhances electron transport | Improves stability and efficiency |

| Nitrile (CN) | Strong electron-withdrawing group, lowers LUMO | Facilitates electron injection and transport |

| Methoxy (OCH₃) | Electron-donating group, can raise HOMO | Modulates band gap and solubility |

| Bromo (Br) | Reactive site for π-system extension | Enables synthesis of larger conjugated systems |

The development of new liquid crystalline materials is essential for advanced display technologies. Liquid crystals are composed of molecules (mesogens) that exhibit a degree of orientational order. tcichemicals.com this compound possesses a rigid, polar benzonitrile (B105546) core, which is a common feature in many mesogenic structures. By synthetically attaching long, flexible alkyl chains or other mesogen-promoting groups (often via substitution of the bromine atom), it is possible to design novel molecules that may exhibit liquid crystalline phases. The polarity imparted by the fluoro and nitrile groups can influence the intermolecular dipole-dipole interactions, which are crucial for the formation and stability of various liquid crystal phases (e.g., nematic, smectic). tcichemicals.com This makes the compound a promising starting point for exploring new liquid crystal materials with potentially unique properties.

Components in Supramolecular Assemblies and Frameworks (e.g., MOFs)

While direct incorporation of this compound into Metal-Organic Frameworks (MOFs) or other formal supramolecular assemblies is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable tecton, or building block, in crystal engineering and supramolecular chemistry. The functional groups present on the molecule can participate in various non-covalent interactions that are fundamental to the self-assembly of higher-order structures.

The bromine atom on the aromatic ring is a key feature, capable of forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). nih.gov In this compound, the electron-withdrawing nature of the nitrile and fluorine groups can enhance the electrophilic character of the bromine atom, making it a viable halogen bond donor. Potential halogen bond acceptors could include Lewis basic sites such as the nitrogen atom of a pyridine (B92270) ring or the oxygen atom of a carbonyl group on another molecule. nih.gov

The nitrile group itself can act as a hydrogen bond acceptor or coordinate with metal centers, a common feature in the construction of coordination polymers and MOFs. Furthermore, the aromatic ring can engage in π-π stacking interactions, another critical force in directing the self-assembly of molecules. The interplay of these various non-covalent forces could, in principle, be exploited to guide the formation of discrete molecular complexes or extended crystalline networks.

The table below outlines the functional groups of this compound and their potential roles in forming supramolecular structures.

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Bromo (-Br) | Halogen Bonding | Acts as a directional interaction site to guide crystal packing. |

| Nitrile (-C≡N) | Hydrogen Bonding, Metal Coordination | Can act as a hydrogen bond acceptor or a ligand for metal ions. |

| Aromatic Ring | π-π Stacking | Contributes to the stability of layered or stacked structures. |

| Fluoro (-F) | Dipole-Dipole, Weak Hydrogen Bonds | Influences molecular packing and conformation. |

| Methoxy (-OCH₃) | Steric Influence, Weak Hydrogen Bonds | Affects the overall geometry and solubility of the assembly. |

Although specific examples are not prevalent, the combination of a potent halogen bond donor, a metal-coordinating/hydrogen-bonding nitrile group, and a π-system makes this compound a molecule of interest for exploratory synthesis in supramolecular chemistry.

Role in Agrochemical Research as a Synthetic Intermediate

The utility of this compound is more established in its role as a key intermediate for the synthesis of novel agrochemicals. Halogenated and methoxy-substituted aromatic compounds are common motifs in a wide array of herbicides, fungicides, and insecticides due to their ability to enhance biological activity, metabolic stability, and transport properties within the target organism.

This compound serves as a versatile scaffold that allows for the introduction of various pharmacophores through reactions targeting its functional groups. The bromine atom is particularly useful as it can be readily converted into other functionalities through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the attachment of diverse molecular fragments. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

For instance, structural derivatives of this benzonitrile have been investigated for their potential as herbicides that inhibit acetolactate synthase or as fungicides that disrupt ergosterol (B1671047) biosynthesis. The specific substitution pattern of this compound provides a unique starting point for the synthesis of complex molecules with desired biological activities.

The following table details the key reactive sites of the molecule and the types of transformations they can undergo to build more complex agrochemical candidates.

| Reactive Site | Type of Reaction | Potential Outcome in Agrochemical Synthesis |

| Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of new aryl, alkyl, or amino groups to build the core structure of the active ingredient. |

| Nitrile (-C≡N) | Hydrolysis, Reduction | Conversion to a carboxylic acid or primary amine for further functionalization or to act as a key binding group. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine or bromine atom by nucleophiles like amines or alkoxides to introduce different substituents. |

The strategic use of this compound allows for the efficient construction of libraries of potential agrochemical compounds, facilitating the discovery of new and effective crop protection agents.

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The synthesis of a multi-substituted molecule like 3-Bromo-6-fluoro-2-methoxybenzonitrile is a complex task that can be significantly streamlined by computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by transforming how chemists design and execute reaction pathways. rjptonline.orgnih.gov

Computer-aided synthesis planning (CASP) programs, powered by machine learning, can analyze the structure of a target molecule and propose viable retrosynthetic disconnections. nih.govsemanticscholar.org These tools are trained on vast databases of known chemical reactions, allowing them to identify plausible precursor molecules and reaction steps. engineering.org.cnresearchgate.net For a target like this compound, an AI model could suggest multiple synthetic routes, breaking down the complex structure into simpler, commercially available starting materials. This process circumvents the human bias that can limit traditional synthesis design and accelerates the discovery of novel and efficient pathways. nih.govresearchgate.net

Furthermore, forward-prediction models can assess the likelihood of a proposed reaction's success and even predict its yield. rjptonline.orgnih.gov By inputting potential reactants and conditions, these ML algorithms can forecast the major products, identify potential side products, and suggest optimal parameters like temperature and catalysts. rjptonline.orgnih.gov This predictive capability is invaluable for a molecule with multiple reactive sites, where selectivity is a major challenge. The integration of AI not only accelerates the planning phase but also reduces the number of failed experiments, saving time and resources. rjptonline.org As these technologies continue to advance, they are expected to become indispensable tools in the daily workflow of chemists working on complex targets. nih.gov

Table 1: Application of AI/ML in the Synthesis of Functionalized Benzonitriles

| AI/ML Application | Function | Impact on Synthesis of this compound |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes by breaking down the target molecule into simpler precursors. nih.govengineering.org.cn | Identifies efficient and novel pathways from available starting materials. |

| Forward Reaction Prediction | Predicts the outcome and yield of a chemical reaction. rjptonline.orgnih.gov | Validates proposed reaction steps and helps optimize conditions for selectivity. |

| Reaction Optimization | Suggests optimal reaction conditions (temperature, solvent, catalyst). engineering.org.cn | Improves yield and purity while minimizing byproducts. |

| Data Mining | Extracts reaction information from large chemical literature databases. semanticscholar.orgresearchgate.net | Provides chemists with a comprehensive overview of relevant synthetic methods. |

Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

Traditional batch synthesis methods can be inefficient and hazardous, especially when scaling up reactions involving toxic reagents or unstable intermediates. Flow chemistry, or continuous manufacturing, offers a safer, more efficient, and scalable alternative. researchgate.netmdpi.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, where the reaction occurs. scitube.io This approach provides superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com

The synthesis of this compound likely involves steps such as bromination or diazotization, which can be highly exothermic or involve hazardous intermediates. pharmtech.com In a flow reactor, the small internal volume minimizes the amount of hazardous material present at any given time, significantly enhancing safety. nih.gov Efficient heat exchange prevents thermal runaways, allowing reactions to be performed under more intense conditions than would be safe in a batch reactor. researchgate.net

Exploration of Unexplored Reactivity Patterns and Niche Applications

The unique arrangement of four different functional groups on the benzonitrile (B105546) core of this compound makes it a rich platform for exploring novel chemical reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro and nitrile groups creates a distinct electronic environment that can be exploited for selective transformations.

The bromine atom is a particularly versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sci-hub.se These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of more complex derivatives. The challenge and opportunity lie in achieving regioselectivity in the presence of other functional groups.

The nitrile group itself is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles like triazoles or pyrazoles. durham.ac.ukacs.org The development of selective transformations that target one functional group while leaving the others intact is a key area of research.

Beyond synthetic chemistry, highly functionalized benzonitriles are finding niche applications in materials science and medicinal chemistry. For example, donor-acceptor fluorinated benzonitrile derivatives have been investigated for their thermally activated delayed fluorescence (TADF) properties, with potential applications in organic light-emitting diodes (OLEDs). rsc.org In medicinal chemistry, the benzonitrile scaffold is present in numerous bioactive compounds. acs.orgnih.gov The specific substitution pattern of this compound could serve as a novel core for developing new therapeutic agents, with the various functional groups available for fine-tuning properties like target binding, solubility, and metabolic stability. gsconlinepress.comjchemrev.com

Development of Eco-Friendly and Atom-Economical Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rroij.com Atom economy, a concept introduced by Barry Trost, is a central tenet of this philosophy. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comjocpr.com

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. The development of eco-friendly routes to this compound focuses on maximizing atom economy. This can be achieved through several strategies:

Catalytic Reactions: Using catalysts, especially transition metals like palladium or copper, allows for reactions to proceed with high efficiency and selectivity, generating minimal waste. numberanalytics.comjocpr.com

C-H Activation: Directly functionalizing carbon-hydrogen bonds avoids the need for pre-functionalized starting materials (like organohalides), shortening synthetic sequences and improving atom economy.

Addition and Cycloaddition Reactions: Reactions like Diels-Alder or azide-alkyne cycloadditions are inherently atom-economical as all or most of the atoms from the reactants are combined in the product. numberanalytics.comjocpr.com